molecular formula C12H18O2 B6256246 tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid CAS No. 28529-83-1

tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid

Cat. No. B6256246
CAS RN: 28529-83-1
M. Wt: 194.3
InChI Key:
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Description

Tricyclo[4.3.1.1,3,8]undecane-1-carboxylic acid is a chemical compound with the CAS Number: 31061-65-1 . It has a molecular weight of 194.27 .


Molecular Structure Analysis

The molecular formula of tricyclo[4.3.1.1,3,8]undecane-1-carboxylic acid is C12H18O2 . The average mass is 194.270 Da and the monoisotopic mass is 194.130676 Da .


Physical And Chemical Properties Analysis

Tricyclo[4.3.1.1,3,8]undecane-1-carboxylic acid is a powder at room temperature . It has a melting point of 160-162 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the tricyclic ring system and subsequent functionalization to introduce the carboxylic acid group.", "Starting Materials": [ "Cyclopentadiene", "Methyl acrylate", "Sodium hydride", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid", "Sulfuric acid", "Sodium nitrite", "Sodium azide", "Sodium dithionite", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methyl acrylate in the presence of sodium hydride to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is brominated using bromine to form the dibromide intermediate.", "Step 3: The dibromide intermediate is reduced using sodium borohydride to form the diol intermediate.", "Step 4: The diol intermediate is oxidized using sulfuric acid and sodium nitrite to form the dione intermediate.", "Step 5: The dione intermediate is reacted with sodium azide in the presence of sodium dithionite to form the azide intermediate.", "Step 6: The azide intermediate is reduced using sodium borohydride to form the amine intermediate.", "Step 7: The amine intermediate is reacted with chloroacetic acid in the presence of sodium hydroxide to form the carboxylic acid intermediate.", "Step 8: The carboxylic acid intermediate is purified using recrystallization and characterized using spectroscopic techniques." ] }

CAS RN

28529-83-1

Product Name

tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid

Molecular Formula

C12H18O2

Molecular Weight

194.3

Purity

95

Origin of Product

United States

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